The studies on 2,4,8-Trimethylquinoline derivatives have revealed their action as inhibitors of specific enzymes. For instance, one derivative, 4-((3,4-(methylenedioxy)benzyl)amino)-6,7,8-trimethoxyquinazoline, has been found to be a potent inhibitor of cyclic GMP phosphodiesterase (cGMP-PDE) isolated from porcine aorta, with an IC50 value of 0.36 µM. This inhibition leads to the relaxation of porcine coronary arteries and an increase in intracellular cGMP levels without affecting cAMP levels2. Another set of derivatives, 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines, have been shown to inhibit dihydrofolate reductase (DHFR) from various sources, including Pneumocystis carinii and Toxoplasma gondii, with varying degrees of potency and selectivity1.
The tetrahydroquinazoline derivatives have demonstrated significant antiparasitic activity. Compounds with potent inhibitory effects on P. carinii DHFR have been identified, with IC50 values in the low micromolar range. One compound, in particular, was able to completely suppress the growth of P. carinii trophozoites in culture, showing a suppressive effect comparable to the standard clinical combination used for treating P. carinii pneumonia in AIDS patients1.
The same class of compounds has also been tested for antiproliferative activity against human tumor cells. The results showed that a majority of the compounds had IC50 values of less than 10 µM against a significant number of cell lines in the National Cancer Institute panel. One compound exhibited exceptional potency with an IC50 of less than 0.01 µM against four cell lines1.
The inhibitory action on cGMP-PDE by the 2,4,8-Trimethylquinoline derivatives suggests potential applications in cardiovascular diseases. The ability to relax coronary arteries and elevate intracellular cGMP levels indicates that these compounds could be beneficial in treating conditions associated with vascular dysfunction2.
A positional isomer of trimetoquinol, which is related to the 2,4,8-Trimethylquinoline structure, has been synthesized and evaluated for beta-adrenergic activity. Although it showed less beta-adrenergic activity than trimetoquinol, it was found to be an effective antiaggregatory agent, indicating potential use in preventing platelet aggregation3.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7